molecular formula C22H20N2O3 B15085755 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide

Cat. No.: B15085755
M. Wt: 360.4 g/mol
InChI Key: JHPSYXLRKTYURE-HZHRSRAPSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent, given its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide can be compared with other hydrazone derivatives, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H20N2O3/c1-26-20-12-10-19(11-13-20)22(25)24-23-15-18-8-5-9-21(14-18)27-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

JHPSYXLRKTYURE-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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